molecular formula C13H13NO B13533538 O-[(4-phenylphenyl)methyl]hydroxylamine

O-[(4-phenylphenyl)methyl]hydroxylamine

Cat. No.: B13533538
M. Wt: 199.25 g/mol
InChI Key: FCOFIQKLFKYHKZ-UHFFFAOYSA-N
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Description

O-[(4-phenylphenyl)methyl]hydroxylamine (CAS Number 1885-55-8) is an organic compound with the molecular formula C 13 H 13 NO and a molecular weight of 199.25 g/mol . This compound belongs to the class of O-alkylhydroxylamines , which are rationally designed as stable structural mimics of alkylperoxy transition states . This mechanism is of significant interest in biochemical research, particularly in the inhibition of heme-containing enzymes. Recent mechanism-based drug design studies have established closely related O-benzylhydroxylamines as a potent new class of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a promising therapeutic target in cancer immunotherapy and for the treatment of chronic viral infections, as it plays a key role in pathological immune suppression . The core O-benzylhydroxylamine structure has demonstrated sub-micromolar to nanomolar potency in inhibiting IDO1, making it an attractive scaffold for antitumor therapeutic applications and biological exploration . As an O-alkylhydroxylamine, this compound is intended for use in research and development laboratories. It is suited for investigating enzyme kinetics, exploring immune-oncology pathways, and as a building block in synthetic chemistry. Hydroxylamine derivatives should be handled with care, as some can act as reducing agents and may exhibit mutagenic properties . Please Note: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

O-[(4-phenylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C13H13NO/c14-15-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,14H2

InChI Key

FCOFIQKLFKYHKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CON

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for O 4 Phenylphenyl Methyl Hydroxylamine

Established Synthetic Routes to O-[(4-phenylphenyl)methyl]hydroxylamine

The synthesis of this compound can be accomplished through both conventional solution-phase methods and modern solid-phase techniques, each offering distinct advantages depending on the desired scale and application.

Conventional Solution-Phase Synthetic Approaches

Solution-phase synthesis remains a cornerstone for the preparation of O-substituted hydroxylamines, including the title compound. A prevalent and effective method involves the O-alkylation of a protected hydroxylamine (B1172632) derivative, followed by deprotection.

One of the most widely employed methods for the synthesis of O-alkylhydroxylamines is the Mitsunobu reaction . This reaction facilitates the conversion of a primary or secondary alcohol to a variety of functional groups, including the desired O-alkylhydroxylamine moiety. organic-chemistry.org The general mechanism involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This activated intermediate is then susceptible to nucleophilic attack by a suitable N-protected hydroxylamine, like N-hydroxyphthalimide.

The synthesis of this compound via this route would commence with (4-phenylphenyl)methanol. The key steps are outlined below:

Activation of the Alcohol : (4-phenylphenyl)methanol is treated with triphenylphosphine and an azodicarboxylate to form an alkoxyphosphonium salt. This intermediate is a potent electrophile.

Nucleophilic Substitution : N-hydroxyphthalimide, acting as the hydroxylamine surrogate, attacks the activated alcohol, leading to the formation of N-{[ (4-phenylphenyl)methyl]oxy}phthalimide.

Deprotection : The final step involves the removal of the phthalimide (B116566) protecting group. This is typically achieved by hydrazinolysis, using hydrazine (B178648) hydrate (B1144303), to liberate the free this compound.

This sequence provides a reliable and generally high-yielding route to the desired product. The reaction conditions are typically mild, and the procedure is amenable to a range of substrates.

An alternative solution-phase approach involves the direct alkylation of hydroxylamine or its salts with a suitable electrophile, such as (4-phenylphenyl)methyl halide (e.g., bromide or chloride). However, this method can be complicated by the ambident nucleophilic nature of hydroxylamine, which can lead to a mixture of N- and O-alkylated products. To circumvent this issue, N-protected hydroxylamine derivatives are often used to direct the alkylation specifically to the oxygen atom.

Solid-Phase Synthesis Techniques for Analog Generation

Solid-phase synthesis offers significant advantages for the generation of libraries of related compounds, enabling rapid exploration of structure-activity relationships. This methodology has been successfully applied to the synthesis of various hydroxylamine derivatives. nih.gov

For the generation of analogs of this compound, a common strategy involves the immobilization of a hydroxylamine precursor onto a solid support. A typical workflow is as follows:

Resin Functionalization : A suitable resin, such as a Wang or Rink amide resin, is functionalized with a linker that allows for the attachment of a protected hydroxylamine.

Alkylation on Solid Support : The resin-bound hydroxylamine is then alkylated with a library of diverse electrophiles. To generate analogs of the title compound, a variety of substituted (phenylphenyl)methyl halides or other benzylic electrophiles could be employed.

Cleavage from Resin : After the alkylation step, the desired O-alkylated hydroxylamine products are cleaved from the solid support. The choice of cleavage cocktail depends on the nature of the resin and the linker used. For instance, trifluoroacetic acid (TFA) is commonly used for cleavage from acid-labile resins.

This solid-phase approach allows for the parallel synthesis of a multitude of analogs, where the biphenyl (B1667301) scaffold can be systematically modified to explore the impact of different substituents on the properties of the final molecules.

Synthesis StageKey Reagents and ConditionsProduct
Resin Loading Wang resin, N-hydroxyphthalimide, DCC, DMAPResin-bound N-hydroxyphthalimide
Alkylation (4-phenylphenyl)methyl bromide, DIPEA, DMFResin-bound N-{[ (4-phenylphenyl)methyl]oxy}phthalimide
Deprotection & Cleavage Hydrazine hydrate in THF, followed by TFAThis compound

Advanced Synthetic Transformations Involving this compound

Beyond its synthesis, this compound serves as a valuable precursor in a range of advanced organic transformations, highlighting its utility as a versatile building block.

Catalytic Approaches for Amination and Functionalization Reactions

Hydroxylamine derivatives are important reagents in transition metal-catalyzed C-N bond-forming reactions. While specific examples detailing the use of this compound in catalytic amination are not extensively documented, the reactivity of analogous O-aryl and O-benzoylhydroxylamines provides a strong indication of its potential.

O-substituted hydroxylamines can act as electrophilic aminating agents in reactions catalyzed by metals such as copper and palladium. rsc.org For instance, copper-catalyzed amination of C-H bonds has been demonstrated using hydroxylamine derivatives. documentsdelivered.com In such reactions, this compound could potentially serve as the amino source for the direct functionalization of arene and heteroarene C-H bonds, offering a streamlined approach to the synthesis of complex amines.

Furthermore, palladium-catalyzed cross-coupling reactions are a powerful tool for C-N bond formation. The coupling of aryl halides or triflates with hydroxylamine derivatives has been reported. It is conceivable that this compound could participate in such transformations, providing access to N-aryl or N-heteroaryl derivatives.

Utilization as a Key Building Block in Multistep Organic Syntheses

The bifunctional nature of this compound, possessing both a nucleophilic aminooxy group and a modifiable biphenyl moiety, makes it an attractive building block in multistep syntheses of complex and biologically active molecules. nist.gov

A primary application of O-substituted hydroxylamines is in the synthesis of oximes and oxime ethers. The reaction of this compound with aldehydes or ketones leads to the formation of the corresponding O-((4-phenylphenyl)methyl) oximes. These oxime ethers are stable functional groups that can be carried through multiple synthetic steps and can also serve as precursors for other functionalities.

In the context of medicinal chemistry, the hydroxylamine moiety is a key pharmacophore in a variety of enzyme inhibitors. For instance, hydroxamic acids, which can be prepared from O-protected hydroxylamines, are potent inhibitors of metalloproteinases and histone deacetylases. This compound can be acylated to form the corresponding O-protected hydroxamic acid, which can then be deprotected to yield the final active compound. The biphenyl group can be strategically utilized to interact with specific binding pockets in the target enzyme, thereby influencing potency and selectivity.

Strategies for Derivatization and Scaffold Modification

The derivatization of this compound offers a route to a wide array of novel compounds with potentially interesting biological or material properties. Modifications can be targeted at either the hydroxylamine functionality or the biphenyl scaffold.

Derivatization of the Hydroxylamine Moiety:

The primary amine of the hydroxylamine can be readily functionalized through various reactions:

Acylation : Reaction with acyl chlorides or anhydrides yields N-acyl derivatives.

Sulfonylation : Treatment with sulfonyl chlorides provides N-sulfonylated products.

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent leads to N-alkylated hydroxylamines.

These modifications can significantly alter the electronic and steric properties of the molecule, which is a common strategy in drug discovery to optimize ligand-receptor interactions.

Modification of the Biphenyl Scaffold:

Electrophilic Aromatic Substitution : Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce functional groups onto either of the phenyl rings. The position of substitution will be directed by the existing substitution pattern.

Cross-Coupling Reactions : If a halo-substituted biphenyl precursor is used in the initial synthesis, the halogen can serve as a handle for further functionalization via Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

These derivatization strategies, summarized in the table below, provide a powerful toolkit for the medicinal chemist to explore the chemical space around the this compound scaffold.

Derivatization StrategyReagentsFunctional Group Introduced
N-Acylation Acetyl chlorideN-acetyl
N-Sulfonylation p-Toluenesulfonyl chlorideN-tosyl
Scaffold Nitration Nitric acid, Sulfuric acidNitro group on the phenyl ring
Scaffold Halogenation N-BromosuccinimideBromo group on the phenyl ring
Suzuki Coupling Arylboronic acid, Pd catalystAryl group on the biphenyl scaffold

Synthesis of Diverse O-Substituted Hydroxylamine Analogs

A primary strategy for creating analogs of this compound involves the synthesis of a variety of O-substituted hydroxylamines starting from corresponding substituted 4-phenylbenzyl alcohols. A general and efficient method for this transformation is the O-alkylation of a protected hydroxylamine with an activated alcohol, followed by deprotection.

One common approach involves a two-step process. Initially, the parent alcohol is converted into a better leaving group, typically a mesylate or tosylate. This is achieved by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base such as triethylamine. The resulting sulfonate ester is then used to alkylate a protected hydroxylamine derivative, for instance, N-(tert-butoxycarbonyl)hydroxylamine, in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The final step involves the removal of the protecting group, such as the tert-butoxycarbonyl (Boc) group, under acidic conditions to yield the desired O-substituted hydroxylamine hydrochloride salt.

This methodology allows for the introduction of a wide range of substituents on the biphenyl ring system, thereby enabling the synthesis of a diverse library of analogs. The following table illustrates the application of this synthetic strategy for the preparation of various O-[(substituted-4-phenylphenyl)methyl]hydroxylamine analogs.

Table 1: Synthesis of Diverse O-Substituted Hydroxylamine Analogs

Starting Alcohol R Group on Biphenyl Product
(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol 4'-CH₃ O-[(4'-Methyl-[1,1'-biphenyl]-4-yl)methyl]hydroxylamine
(4'-Methoxy-[1,1'-biphenyl]-4-yl)methanol 4'-OCH₃ O-[(4'-Methoxy-[1,1'-biphenyl]-4-yl)methyl]hydroxylamine
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol 4'-Cl O-[(4'-Chloro-[1,1'-biphenyl]-4-yl)methyl]hydroxylamine
(3'-Nitro-[1,1'-biphenyl]-4-yl)methanol 3'-NO₂ O-[(3'-Nitro-[1,1'-biphenyl]-4-yl)methyl]hydroxylamine
[1,1'-Biphenyl]-3-ylmethanol 3-Phenyl O-([1,1'-Biphenyl]-3-ylmethyl)hydroxylamine

Selective Functionalization at the Biphenyl Moiety

The biphenyl core of this compound presents opportunities for further derivatization through selective functionalization. Electrophilic aromatic substitution reactions are a common strategy to introduce various functional groups onto the aromatic rings. The directing effects of the existing substituents on the biphenyl system will govern the position of the incoming electrophile.

For this compound, the benzyl (B1604629) group is an ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the methylene (B1212753) bridge on the first phenyl ring, and at the ortho and para positions of the second phenyl ring. However, the presence of the hydroxylamine moiety, which can be protonated under acidic conditions typical for many electrophilic aromatic substitutions, may complicate the reaction by deactivating the ring system. Careful selection of reaction conditions is therefore crucial to achieve the desired functionalization.

Typical electrophilic aromatic substitution reactions that can be envisioned for the biphenyl moiety include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl halide/anhydride or alkyl halide with a Lewis acid catalyst.

The following table outlines potential products from the selective functionalization of the biphenyl moiety of this compound. The exact position of substitution would need to be determined experimentally.

Table 2: Potential Products of Selective Biphenyl Functionalization

Reaction Reagents Potential Product(s)
Nitration HNO₃, H₂SO₄ O-[(Nitro-4-phenylphenyl)methyl]hydroxylamine
Bromination Br₂, FeBr₃ O-[(Bromo-4-phenylphenyl)methyl]hydroxylamine
Sulfonation SO₃, H₂SO₄ O-[(Sulfonyl-4-phenylphenyl)methyl]hydroxylamine
Acetylation CH₃COCl, AlCl₃ O-[(Acetyl-4-phenylphenyl)methyl]hydroxylamine

Formation of Oximes and Related Nitrogen-Containing Heterocycles

The primary amine of the hydroxylamine group in this compound is a potent nucleophile and readily reacts with aldehydes and ketones to form O-substituted oximes, also known as oxime ethers. wikipedia.org This condensation reaction is typically carried out in a suitable solvent, often with mild acid or base catalysis, and proceeds with the elimination of a water molecule. byjus.com

The formation of these oxime ethers is a robust and high-yielding reaction, making it a valuable tool for derivatization. The properties of the resulting oxime can be tuned by varying the carbonyl compound used in the reaction. This strategy allows for the introduction of a wide array of structural diversity starting from a single hydroxylamine precursor.

Table 3: Representative Oximes Formed from this compound

Carbonyl Compound Product Name
Formaldehyde Formaldehyde O-((1,1'-biphenyl)-4-ylmethyl)oxime
Acetaldehyde Acetaldehyde O-((1,1'-biphenyl)-4-ylmethyl)oxime
Acetone Acetone O-((1,1'-biphenyl)-4-ylmethyl)oxime
Cyclohexanone (B45756) Cyclohexanone O-((1,1'-biphenyl)-4-ylmethyl)oxime
Benzaldehyde Benzaldehyde O-((1,1'-biphenyl)-4-ylmethyl)oxime

Furthermore, this compound can serve as a precursor for the synthesis of various nitrogen-containing heterocycles. For instance, the reaction with 1,3-dicarbonyl compounds can lead to the formation of isoxazoles. youtube.com This reaction typically proceeds through an initial condensation to form an enamine or oxime intermediate, which then undergoes an intramolecular cyclization and dehydration to afford the aromatic isoxazole (B147169) ring. The choice of the 1,3-dicarbonyl compound allows for the synthesis of a variety of substituted isoxazoles.

For example, the reaction of this compound with acetylacetone (B45752) (a 1,3-diketone) would be expected to yield a substituted isoxazole. This type of cyclization reaction significantly expands the synthetic utility of this compound, providing access to a class of heterocyclic compounds with known biological activities.

Chemical Reactivity and Mechanistic Investigations of O 4 Phenylphenyl Methyl Hydroxylamine

Fundamental Reaction Pathways

The reactivity of O-[(4-phenylphenyl)methyl]hydroxylamine is primarily dictated by the nucleophilic nitrogen atom and the relatively weak nitrogen-oxygen (N-O) single bond. These features allow it to participate in a variety of important chemical transformations.

Similar to other hydroxylamines, this compound readily reacts with carbonyl compounds such as aldehydes and ketones. This reaction is a classic nucleophilic addition to the carbonyl carbon, followed by dehydration, to form oxime ethers. quora.comtestbook.com The process is typically catalyzed by acid and is reversible. testbook.com The equilibrium often favors the product due to the removal of water during the reaction. testbook.com

The general mechanism involves the nitrogen atom of the hydroxylamine (B1172632) acting as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by proton transfer steps and the elimination of a water molecule to yield the corresponding O-alkyloxime. quora.com

Table 1: General Reaction with Carbonyl Compounds

Reactant A Reactant B Product Reaction Type
This compound Aldehyde (R-CHO) O-[(4-phenylphenyl)methyl]aldoxime Nucleophilic Condensation

Beyond simple carbonyls, hydroxylamine derivatives can serve as versatile synthons for electrophilic amination when coupled with organometallic reagents. nih.gov For instance, O-acyl hydroxylamines react with diorganozinc reagents in the presence of a copper catalyst to form N-arylamines, demonstrating their utility in constructing carbon-nitrogen bonds. nih.gov

Hydroxylamine derivatives are valuable reagents for N-transfer reactions, where the nitrogen atom is transferred to an organic substrate. These reactions often proceed via cleavage of the weak N-O bond. nih.govunc.edu O-acyl hydroxylamines, for example, have been widely adopted as versatile reagents for delivering electrophilic amine synthons (R₂N⁺) to a range of organometallic intermediates. nih.gov

In the context of aminofunctionalization, these compounds can be used to introduce nitrogen-containing functional groups across unsaturated systems like alkenes. For example, rhodium(II)-catalyzed amination of olefins with O-(sulfonyl) hydroxylamines can synthesize aziridines in good yields. nih.gov This highlights the potential for this compound to act as a nitrogen source in similar transformations, enabling the construction of valuable nitrogen-containing heterocycles. nih.gov

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for controlling reactivity and optimizing synthetic outcomes. This involves identifying key intermediates and understanding the processes of bond formation and cleavage.

Modern analytical and theoretical methods are indispensable for probing reaction mechanisms. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are used to identify and characterize transient intermediates in solution. mdpi.com For example, 1H, 13C, and 15N NMR studies, combined with computational calculations, have been used to determine the solution-state conformations of products formed from reactions between diamines and unsaturated carbonyl compounds. researchgate.net

Computational chemistry, using methods like Density Functional Theory (DFT), provides deep insights into reaction pathways, transition states, and the thermochemistry of intermediates. mdpi.com Such calculations can predict the electrophilicity of reactants and the Gibbs free energy changes for reaction steps, helping to rationalize observed reactivity. mdpi.com For reactions involving radical species, computational studies can model the mechanism and kinetics, identifying the most favorable reaction channels and key products. researchgate.netmdpi.com

Nitrogen-centered radicals (NCRs) are highly reactive intermediates that can be generated from hydroxylamine derivatives. nih.govresearchgate.net The formation of these radicals is often facilitated by the homolytic cleavage of the weak N-O bond, a process that can be initiated by heat, light (photoredox catalysis), or a single-electron transfer from a catalyst. researchgate.netnih.gov

Once generated, these radicals are potent intermediates for C-N bond formation. nih.gov In catalytic cycles, particularly those involving visible-light photoredox catalysis, hydroxylamine derivatives serve as precursors to NCRs. princeton.edu These radicals can then participate in a variety of transformations, including intramolecular cyclizations and intermolecular additions to unsaturated systems. researchgate.net The use of photoredox catalysis provides a mild and efficient way to access these reactive species, broadening their application in organic synthesis. nih.gov

Table 2: Generation of Nitrogen-Centered Radicals

Precursor Type Activation Method Radical Species Generated Key Application
Hydroxylamine Derivative Photoredox Catalysis (Visible Light) Aminium Radical C-H Amination
O-Acyl Hydroxylamine Single-Electron Transfer Amidyl Radical Intramolecular Cyclization

The cleavage of the N-O bond is a pivotal step in many reactions involving this compound and its derivatives. unc.edu This bond is inherently weak, with an average bond energy of approximately 57 kcal/mol, making it susceptible to cleavage under relatively mild conditions. nih.gov

The mechanism of N-O bond cleavage can be either homolytic, generating a nitrogen-centered radical and an oxygen-centered radical, or heterolytic. Homolytic cleavage is often promoted by thermal or photochemical energy, or by a single-electron transfer process in redox catalysis. nih.gov For instance, in the presence of an iron catalyst, the N-O bond in O-arenesulfonyl)hydroxylamines can cleave to initiate a radical chain process leading to aromatic rearrangement. nih.gov The facility of this cleavage is a key thermodynamic driving force for a diverse array of synthetic transformations, including organometallic couplings and cycloaddition reactions. nih.gov The direction of cleavage can also be influenced by the acidity of adjacent C-H groups under basic conditions. rsc.org

Kinetic and Thermodynamic Characterization of Reactions

A comprehensive understanding of the chemical behavior of this compound necessitates a detailed examination of the kinetic and thermodynamic parameters that govern its reactions. While specific experimental data for this particular compound is not extensively available in the public domain, a robust understanding can be constructed by analyzing the reactivity of analogous O-alkylated hydroxylamines and considering the electronic and steric influence of the (4-phenylphenyl)methyl substituent.

The reactivity of O-alkylhydroxylamines is primarily centered around the nucleophilicity of the nitrogen atom and the susceptibility of the N-O bond to cleavage. Kinetic studies of related compounds typically focus on reaction rates under various conditions (temperature, pH, solvent) to elucidate reaction mechanisms and determine activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). Thermodynamic characterization, on the other hand, provides insight into the energetics of the reaction, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), which dictate the position of chemical equilibrium.

Detailed research findings for analogous compounds reveal important trends. For instance, the oxidation of O-methylhydroxylamine by silver(II) has been studied, providing insights into the electron transfer processes that O-alkylhydroxylamines can undergo. While specific rate constants for this compound are not available, the data for simpler analogues can serve as a baseline for predicting its reactivity.

To illustrate the type of data obtained from such studies, the following tables present hypothetical kinetic and thermodynamic data for a representative reaction of an O-alkylhydroxylamine, based on values reported for similar compounds in the literature.

Hypothetical Kinetic Data for the Reaction of an O-Alkylhydroxylamine with an Electrophile

Temperature (K)Rate Constant (k, M⁻¹s⁻¹)
2980.015
3080.032
3180.065

This data is illustrative and not specific to this compound.

From such data, the activation energy can be determined using the Arrhenius equation.

Hypothetical Thermodynamic Parameters for a Reaction of an O-Alkylhydroxylamine

ParameterValue
ΔH (kJ/mol)-45
ΔS (J/mol·K)-120
ΔG (kJ/mol) at 298 K-9.24

This data is illustrative and not specific to this compound.

These thermodynamic values would indicate an exothermic reaction that is enthalpically driven, with a decrease in entropy suggesting a more ordered transition state.

In the absence of direct experimental data for this compound, future research would be invaluable in quantifying its reactivity. Such studies would likely involve kinetic analysis of its reactions with various electrophiles and oxidizing agents, as well as calorimetric or computational studies to determine the thermodynamic parameters of these transformations.

Applications in Advanced Academic Research Disciplines

Medicinal Chemistry Research and Molecular Design

The rational design of bioactive compounds often leverages unique structural motifs to achieve desired pharmacological effects. The O-[(4-phenylphenyl)methyl]hydroxylamine scaffold offers several advantageous features for such designs. The biphenyl (B1667301) group provides a rigid, lipophilic core that can engage in favorable pi-stacking and hydrophobic interactions within biological targets. The hydroxylamine (B1172632) functionality, on the other hand, introduces a polar, reactive handle that can participate in hydrogen bonding or act as a nucleophile.

In the context of enzyme inhibition, O-substituted hydroxylamines have been rationally designed as mechanism-based inhibitors. For instance, O-alkylhydroxylamines are explored as mimics of alkylperoxy intermediate states in enzymatic reactions, a strategy that has been successfully applied to inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.gov The incorporation of the 4-phenylphenylmethyl group could enhance the binding affinity of such inhibitors through interactions with hydrophobic pockets in the enzyme's active site.

The hydroxylamine moiety of this compound is a versatile functional group for the synthesis of novel heterocyclic compounds, which are prevalent in many approved drugs. The nitrogen and oxygen atoms of the hydroxylamine can participate in various cyclization reactions to form a range of heterocyclic rings.

For example, hydroxylamines are known to react with various carbonyl compounds to form oximes, which can then be further elaborated into isoxazolines, isoxazoles, and other nitrogen-oxygen containing heterocycles. These heterocyclic systems are present in a wide array of biologically active molecules, including antimicrobial and anti-inflammatory agents. The biphenylmethyl substituent would be incorporated into the final heterocyclic structure, potentially influencing its pharmacological profile.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For O-substituted hydroxylamine derivatives, SAR studies have revealed key insights into the optimal substituents for various biological targets.

In studies of O-benzylhydroxylamine derivatives as IDO1 inhibitors, it was found that substitutions on the phenyl ring significantly impact potency. While specific SAR data for the 4-phenylphenyl substituent is not widely published, general trends suggest that the size, electronics, and lipophilicity of the O-substituent are critical for binding affinity. nih.gov The large, hydrophobic 4-phenylphenyl group would be expected to have a profound effect on the SAR, potentially enhancing binding to targets with complementary hydrophobic pockets.

Table 1: General SAR Trends for O-Substituted Hydroxylamine Derivatives as Enzyme Inhibitors

Substituent Feature General Effect on Activity Rationale
Increased Lipophilicity Often increases potency Enhanced hydrophobic interactions with the binding site.
Electronic Nature Can influence binding and reactivity Affects the electronic properties of the hydroxylamine moiety.
Steric Bulk Highly target-dependent Can either enhance binding through favorable contacts or cause steric hindrance.

The this compound scaffold can be incorporated into molecules designed for specific biological interactions, such as enzyme inhibition or receptor binding. In vitro mechanistic studies are crucial to elucidate the mode of action of these compounds.

For enzyme inhibitors, studies would typically involve kinetic assays to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and to measure inhibitory constants such as IC50 or Ki values. For O-substituted hydroxylamines targeting IDO1, inhibition is often mechanism-based, involving coordination to the heme iron in the enzyme's active site. nih.gov

The hydroxylamine functionality is a valuable component in prodrug design and linker chemistry. Prodrugs are inactive precursors that are converted into active drugs in vivo, a strategy often used to improve pharmacokinetic properties or reduce toxicity. nih.govnih.gov The this compound moiety could be part of a larger prodrug that releases an active hydroxylamine-containing drug upon metabolic cleavage.

In the field of antibody-drug conjugates (ADCs), linkers are used to attach a potent cytotoxic drug to an antibody that targets cancer cells. nih.govmdpi.commdpi.com The stability and cleavage of the linker are critical for the efficacy and safety of the ADC. Hydroxylamine-containing linkers can be designed to be stable in circulation but cleavable under specific conditions within the tumor microenvironment or inside cancer cells. nih.gov The biphenylmethyl group could be part of a self-immolative linker, where its cleavage initiates a cascade that releases the active drug. nih.gov

Noncanonical amino acids (ncAAs) are analogues of natural amino acids that can be incorporated into proteins to introduce novel functionalities. nih.govnih.govpreprints.org This technique, known as genetic code expansion, allows for the site-specific installation of chemical handles for protein labeling, imaging, and the study of protein function.

O-substituted hydroxylamines can be used to synthesize ncAAs with unique reactive groups. For example, an amino acid bearing the this compound side chain could be incorporated into a protein. The hydroxylamine group could then be used for specific chemical ligation reactions, such as the formation of oximes with ketone- or aldehyde-containing probes. This would allow for the attachment of fluorophores, biotin (B1667282) tags, or other reporter molecules to the protein of interest. The biphenylmethyl group would provide a bulky, hydrophobic side chain that could also be used to probe protein structure and interactions. nih.gov

Materials Science and Supramolecular Chemistry

While the unique structural attributes of this compound, particularly its biphenyl moiety, suggest potential for applications in materials science, specific research detailing its use in the following areas is not extensively documented in publicly available literature. The biphenyl group is a well-known component in liquid crystals, conjugated polymers, and other functional materials due to its rigidity and ability to participate in π-π stacking interactions. However, the direct integration of this compound into these systems is a subject that requires further exploration.

Integration into Molecular Materials Synthesis and Functional Polymers

There is currently a lack of specific published research demonstrating the integration of this compound into the synthesis of molecular materials or functional polymers. In principle, the hydroxylamine functionality could be utilized for grafting onto polymer backbones or as a precursor for polymerization reactions. The biphenyl group could impart desirable thermal or mechanical properties to the resulting polymers. mtu.edunih.govillinois.edumdpi.com However, without specific studies on this compound, any potential applications remain theoretical.

Exploration in Supramolecular Architectures and Self-Assembly Processes

The exploration of this compound in the context of supramolecular architectures and self-assembly processes is not described in the current scientific literature. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct well-ordered, higher-level structures. nih.govbeilstein-journals.orgmdpi.comresearchgate.net The biphenyl unit in this compound is a candidate for mediating self-assembly through π-π stacking, and the hydroxylamine group could participate in hydrogen bonding networks. mdpi.comrsc.org Nevertheless, specific examples of its use in forming supramolecular assemblies have not been reported.

Development of Advanced Organic Materials for Sensor Applications

Specific research on the development of advanced organic materials for sensor applications utilizing this compound is not currently available. Chemical sensors often rely on molecular recognition events that trigger a detectable signal. youtube.commdpi.commdpi.com The structural features of this compound could potentially be functionalized to create selective binding sites for analytes, with the biphenyl group influencing the electronic or photophysical properties of the resulting sensor material. However, no such applications have been documented.

Chemical Biology Investigations

The utility of O-substituted hydroxylamines in chemical biology is an active area of research, though specific studies focusing on this compound are limited.

Probing Cellular Pathways and Biomolecular Systems through O-Substituted Hydroxylamines

The use of this compound as a specific probe for cellular pathways and biomolecular systems has not been detailed in the available literature. Generally, O-substituted hydroxylamines can be incorporated into molecules to act as bioisosteres of other functional groups or to serve as reactive handles for bioconjugation. nih.govmdpi.com For instance, hydroxylamine-containing molecules can be used to label biomolecules or to create probes for studying biological processes like protein-ligand interactions. unco.edu However, research has not yet specifically highlighted the application of the biphenyl-containing this compound for these purposes.

Studies of Mechanistic Biological Effects at a Molecular Level

While direct mechanistic studies on this compound are scarce, research on structurally related O-alkylhydroxylamines provides insight into potential biological activities. A notable area of investigation is the inhibition of the enzyme indoleamine 2,3-dioxygenase-1 (IDO1), a therapeutic target in oncology and immunology. nih.gov

Studies have shown that O-benzylhydroxylamine and its derivatives are potent, mechanism-based inhibitors of IDO1. The proposed mechanism involves the O-alkylhydroxylamine acting as a stable structural mimic of an alkylperoxy intermediate in the IDO1 catalytic cycle. The binding of these inhibitors to the heme iron within the enzyme's active site disrupts its function. Structure-activity relationship (SAR) studies on a series of O-benzylhydroxylamine derivatives have demonstrated that substitutions on the phenyl ring can significantly impact inhibitory potency. nih.gov

Given that this compound is a derivative of O-benzylhydroxylamine with a phenyl substituent at the 4-position, it can be hypothesized to exhibit similar inhibitory activity towards IDO1. The biphenyl group could influence binding affinity and selectivity through additional interactions within the enzyme's active site.

Table 1: Inhibitory Activity of Selected O-Alkylhydroxylamines against IDO1

CompoundStructureIC₅₀ (µM)Ligand Efficiency
O-benzylhydroxylamineC₆H₅CH₂ONH₂0.80.43
O-(3-chlorobenzyl)hydroxylaminem-ClC₆H₄CH₂ONH₂0.080.49
O-(3-bromobenzyl)hydroxylaminem-BrC₆H₄CH₂ONH₂0.070.46
O-(3-iodobenzyl)hydroxylaminem-IC₆H₄CH₂ONH₂0.10.43
O-(3,5-dichlorobenzyl)hydroxylamine3,5-Cl₂C₆H₃CH₂ONH₂0.020.47

Data sourced from studies on O-alkylhydroxylamines as IDO1 inhibitors. The specific activity of this compound is not reported in this study. nih.gov

This table is interactive. You can sort the data by clicking on the column headers.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure Determination

No published studies were found that have performed quantum chemical calculations on O-[(4-phenylphenyl)methyl]hydroxylamine. Such a study would typically involve the use of methods like Density Functional Theory (DFT) to determine the molecule's most stable three-dimensional shape (conformation). By calculating the potential energy surface through the rotation of key dihedral angles, researchers can identify the global and local energy minima, which correspond to the most likely conformations of the molecule.

Furthermore, these calculations would elucidate the electronic structure, providing crucial information on the distribution of electrons within the molecule. Key parameters derived from these calculations would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. Without dedicated studies, these parameters for this compound remain undetermined.

A representative data table that would be generated from such a study is presented below for illustrative purposes.

Illustrative Data Table: Quantum Chemical Properties (Hypothetical)

Parameter Value Method/Basis Set
Ground State Energy [Data not available] [e.g., B3LYP/6-31G*]
Dipole Moment [Data not available] [e.g., B3LYP/6-31G*]
HOMO Energy [Data not available] [e.g., B3LYP/6-31G*]
LUMO Energy [Data not available] [e.g., B3LYP/6-31G*]

Molecular Modeling and Docking Simulations for Structure-Function Predictions

There is no available research on molecular modeling or docking simulations involving this compound. These computational techniques are essential for predicting how a molecule might interact with a biological target, such as a protein or enzyme. Molecular docking simulations, for instance, would predict the preferred binding orientation and affinity of the compound within the active site of a specific receptor.

Such studies are fundamental in drug discovery and materials science for predicting a compound's potential biological activity or material properties based on its molecular structure. The absence of this research means that the structure-function relationship for this compound has not been computationally explored.

An example of a data table from a docking study is shown below to illustrate the type of data that is currently unavailable.

Illustrative Data Table: Molecular Docking Results (Hypothetical)

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
[e.g., Tyrosinase] [Data not available] [Data not available]

Theoretical Predictions of Reactivity, Selectivity, and Catalytic Performance

No theoretical studies predicting the reactivity, selectivity, or potential catalytic performance of this compound were identified. These predictions are typically derived from the electronic structure data obtained through quantum chemical calculations. For example, maps of the molecular electrostatic potential (MEP) can identify electron-rich and electron-deficient regions of a molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Similarly, Fukui functions and local softness indices can provide more quantitative predictions of reactivity at specific atomic sites. This information is invaluable for understanding a compound's chemical behavior and for designing new synthetic pathways or functional materials. The lack of such computational analyses for this compound means its reactivity profile has not been theoretically characterized.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Characterization and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the identity and structure of "O-[(4-phenylphenyl)methyl]hydroxylamine". Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography each offer unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra provide distinct signals corresponding to each unique nucleus in the structure.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH₂) protons. The protons on the biphenyl (B1667301) system would appear as a series of multiplets in the aromatic region (typically δ 7.3-7.7 ppm). The methylene protons adjacent to the oxygen atom would likely appear as a singlet around δ 5.1 ppm. The amine protons are expected to produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom. The biphenyl carbons would generate a set of signals in the δ 127-141 ppm range. The methylene carbon (-CH₂-) would be observed further upfield, typically around δ 77 ppm.

Table 1: Predicted NMR Spectral Data for this compound in CDCl₃
TechniqueAssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMRAr-H (Biphenyl)7.30 - 7.70Multiplet
-CH₂-~5.15Singlet
-NH₂Variable (Broad)Singlet
¹³C NMRAr-C (Quaternary)141.2, 140.5, 135.8-
Ar-CH127.0 - 129.0-
-CH₂-~77.5-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For "this compound", the spectrum would be dominated by absorptions corresponding to the N-H, C-O, C-H, and aromatic C=C bonds.

Table 2: Expected FTIR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching (Amine)3300 - 3150
C-HStretching (Aromatic)3100 - 3000
C-HStretching (Aliphatic -CH₂-)2950 - 2850
C=CStretching (Aromatic)1600 - 1450
C-OStretching (Ether)1150 - 1050
N-OStretching950 - 850

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. Using a technique like electron ionization (EI), the molecule is fragmented into characteristic ions. The molecular ion peak [M]⁺ would confirm the molecular weight. The base peak is often the most stable fragment, which for this structure would likely be the 4-phenylbenzyl cation, resulting from the cleavage of the C-O bond.

Table 3: Predicted Mass Spectrometry Fragmentation Data
m/zProposed Fragment IonFormula
199Molecular Ion [M]⁺[C₁₃H₁₃NO]⁺
167[M - ONH₂]⁺ (4-phenylbenzyl cation)[C₁₃H₁₁]⁺
152[C₁₂H₈]⁺ (Biphenylene)[C₁₂H₈]⁺
91[C₇H₇]⁺ (Tropylium ion fragment)[C₇H₇]⁺

X-ray Crystallography

Should "this compound" be obtained in a crystalline form of suitable quality, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure. spectrabase.com This powerful technique would reveal precise bond lengths, bond angles, and the conformation of the molecule in the solid state. spectrabase.com Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxylamine (B1172632) group, which dictates the crystal packing arrangement.

Chromatographic and Separation Techniques for Reaction Pathway Elucidation

Chromatographic methods are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a primary method for determining the purity of the compound and quantifying its presence in a reaction mixture. A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector. Because hydroxylamines can have weak UV absorbance, pre-column derivatization with a UV-active agent is often employed to enhance sensitivity and selectivity for trace-level analysis. oup.comrsc.org

Table 4: Representative HPLC Method Parameters
ParameterCondition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

GC is suitable for analyzing volatile and thermally stable compounds. "this compound" may be analyzed by GC to assess purity and identify any volatile byproducts from its synthesis. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of separated components based on their mass spectra. researchgate.net This is particularly useful for elucidating reaction pathways by identifying intermediates and side products. The selection of an appropriate capillary column and temperature program is crucial for achieving good separation of biphenyl compounds. chromtech.com.au

Advanced Elemental Analysis for Material Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. smithers.com For "this compound", this analysis confirms that the empirical formula matches the theoretical composition, thereby verifying the compound's identity and purity. The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified. The results are typically required to be within ±0.4% of the theoretical values to be considered acceptable for publication and characterization. researchgate.net

Table 5: Elemental Composition of this compound (Formula: C₁₃H₁₃NO)
ElementTheoretical Mass %Hypothetical Experimental Mass %
Carbon (C)78.36%78.21%
Hydrogen (H)6.58%6.65%
Nitrogen (N)7.03%6.95%
Oxygen (O)8.03%N/A (Often by difference)

Future Directions and Emerging Research Avenues

Innovations in Asymmetric Synthesis Utilizing O-[(4-phenylphenyl)methyl]hydroxylamine Scaffolds

The field of asymmetric synthesis is continually evolving, with a strong emphasis on creating enantiomerically pure compounds for applications in pharmaceuticals and agrochemicals. chiralpedia.com O-substituted hydroxylamines, such as O-benzylhydroxylamine, are well-established as effective nucleophiles in stereoselective carbon-nitrogen bond-forming reactions. nih.govresearchgate.net A prominent future direction will likely involve leveraging the unique properties of the this compound scaffold in similar transformations.

The asymmetric aza-Michael reaction, a powerful tool for synthesizing chiral β-amino acid precursors, represents a key area for exploration. nih.govacs.org Research has demonstrated that organocatalysts, such as chiral thioureas and cinchona alkaloid derivatives, can effectively promote the conjugate addition of hydroxylamines to α,β-unsaturated carbonyl compounds with high enantioselectivity. nih.govresearchgate.net The bulky 4-phenylphenyl (biphenyl) group of the target molecule could impart unique steric hindrance and electronic effects, potentially enhancing facial selectivity and leading to even higher enantiomeric excesses than currently achievable with less sterically demanding analogues. Future studies could explore its use with various Michael acceptors and novel organocatalytic systems.

Table 1: Representative Organocatalytic Asymmetric Aza-Michael Additions with O-Benzylhydroxylamine

This table illustrates the potential for high enantioselectivity in reactions that could be adapted for this compound.

Catalyst TypeMichael AcceptorEnantiomeric Excess (ee)
Chiral ThioureaChalconeUp to 87% researchgate.net
Cinchona-based Primary Amineα,β-Unsaturated KetoneUp to 99% nih.gov
Chiral Palladium Complexα,β-Unsaturated OxazolidinoneUp to 93% organic-chemistry.org
Samarium IodobinaphtholateN-AlkenoyloxazolidinoneUp to 88% researchgate.netresearchgate.net

Innovations may also arise from photoenzymatic catalysis, where enzymes are used to generate and control highly reactive radical intermediates for asymmetric synthesis. osti.gov Adapting such systems could enable novel hydroamination reactions, expanding the synthetic utility of hydroxylamine (B1172632) scaffolds.

Expanding the Scope of Catalytic Reactions and Green Chemistry Applications

The synthesis of hydroxylamines themselves is a focal point of green chemistry research. chiralpedia.com Traditionally, their preparation often involves stoichiometric reductants like borohydrides, which generate significant waste. nih.govresearchgate.netnih.gov A major challenge and opportunity lie in the catalytic reduction of oximes, which presents a more atom-economical route. researchgate.net However, this transformation is complicated by the tendency for over-reduction to the corresponding primary amine due to the labile N-O bond. nih.govresearchgate.net

Future research will likely focus on developing robust catalytic systems that can selectively hydrogenate oximes to hydroxylamines. Recent breakthroughs using platinum-based heterogeneous catalysts and advanced homogeneous catalysts, including iridium and nickel complexes, have shown great promise, achieving high turnovers and selectivity. nih.govnih.govmdpi.comresearchgate.net These methods align with the principles of green chemistry by utilizing benign reductants like hydrogen gas and enabling catalyst recovery and reuse. rsc.org this compound could be a target product from a corresponding biphenyl-substituted oxime using these emerging green catalytic methods.

Furthermore, electrochemical synthesis is a burgeoning field in green chemistry. Recent work has demonstrated the one-pot synthesis of cyclohexanone (B45756) oxime from nitrate (B79036) reduction, where a hydroxylamine intermediate is generated and trapped in situ. acs.org This strategy avoids the handling of potentially unstable hydroxylamine reagents and operates under ambient conditions. Applying similar electrochemical principles could provide a sustainable pathway to synthesize this compound or use it as a building block in environmentally friendly processes.

Exploration of Novel Interdisciplinary Applications Beyond Current Scopes

The unique combination of a reactive hydroxylamine functional group and a rigid, aromatic biphenyl (B1667301) moiety opens the door to diverse interdisciplinary applications.

Medicinal Chemistry and Chemical Biology: The hydroxylamine motif is present in many biologically active compounds and has been explored for the development of new antibacterial agents that target essential enzymes like ribonucleotide reductase. nih.govacs.org The biphenyl scaffold is also a recognized pharmacophore, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties. researchgate.net The combination of these two features in this compound makes it an attractive scaffold for drug discovery programs. Future research could involve synthesizing libraries of derivatives for screening against various therapeutic targets.

Materials Science: Biphenyl derivatives are foundational components in the development of liquid crystals, polymers, and other advanced organic materials. The hydroxylamine group offers a versatile chemical handle for polymerization or for grafting the molecule onto surfaces. For instance, O-substituted hydroxylamines have been used for the functionalization of cellulose (B213188) nanofibrils via oxime ligation, creating novel biomaterials. researchgate.net The rigid nature of the biphenyl unit could be exploited to create materials with specific optical or electronic properties.

Bioconjugation and Probes: Hydroxylamines are valuable in bioconjugation chemistry, reacting with aldehydes and ketones to form stable oxime linkages. youtube.combritannica.com This reaction is highly specific and can be performed in aqueous environments, making it ideal for labeling proteins, carbohydrates, and other biomolecules. The biphenyl group could serve as a fluorescent tag or as a structural element to probe molecular interactions within biological systems.

Development of Advanced Computational Models for Complex Hydroxylamine Systems

As the applications of this compound and related compounds become more complex, computational chemistry will play a crucial role in guiding experimental design. mdpi.com Density Functional Theory (DFT) has proven to be an invaluable tool for investigating the mechanisms of reactions involving hydroxylamines, such as 1,3-dipolar cycloadditions. nih.govmdpi.comnih.gov

Future computational work will likely focus on several key areas:

Mechanism Elucidation: Building detailed models to understand the reaction pathways for the asymmetric synthesis of chiral molecules using this compound. This includes calculating transition state energies to predict stereochemical outcomes and rationalizing the role of the catalyst and the biphenyl group in achieving high enantioselectivity. researchgate.net

Catalyst Design: Computationally screening new chiral catalysts to identify candidates that are optimally suited for reactions with this specific hydroxylamine. By modeling the interactions between the substrate, catalyst, and reagents, researchers can accelerate the discovery of more efficient and selective catalytic systems.

Predicting Reactivity: Developing quantitative structure-activity relationship (QSAR) models for libraries of derivatives based on this compound to predict their biological activity or material properties. This can help prioritize synthetic targets and reduce the time and cost associated with experimental screening.

Solvation Effects: Creating more accurate models that account for the influence of solvents on reaction kinetics and selectivity, as these can have a profound impact on experimental outcomes. rsc.org

Through the synergy of advanced synthesis, innovative catalytic methods, interdisciplinary exploration, and powerful computational modeling, the full potential of this compound as a versatile chemical entity can be realized.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.